(alphaS,betaR)-

Description

Structure

2D Structure

3D Structure of Parent

Properties

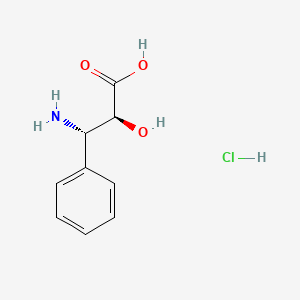

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1 |

InChI Key |

OTJZSGZNPDLQAJ-WSZWBAFRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of Alphas,betar Stereocenters

Asymmetric Synthesis Strategies for Enantioselective and Diastereoselective Formation of (alphaS,betaR)-Compounds

Asymmetric synthesis is a critical field in organic chemistry focused on the selective production of a specific stereoisomer. numberanalytics.comnumberanalytics.com For molecules with multiple chiral centers, such as those with an (alphaS,betaR) configuration, the challenge is twofold: controlling the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity). numberanalytics.com A variety of powerful techniques have been developed to address this, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic transformations. numberanalytics.comnumberanalytics.comnih.gov

Chiral Auxiliary-Mediated Approaches to this compoundControl, including phenylglycinol derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has proven to be reliable and versatile for synthesizing enantiomerically pure compounds. wikipedia.orgnih.gov

Phenylglycinol derivatives are a notable class of chiral auxiliaries that have been effectively used in the asymmetric synthesis of β-amino acids. researchgate.netresearchgate.net For instance, a bicyclic heterocycle derived from (S)-phenylglycinol can act as a chiral Michael acceptor. Conjugate additions of organocuprate reagents to this system have been shown to proceed with complete diastereoselectivity. researchgate.net This high level of stereocontrol allows for the synthesis of optically pure β-amino acids. researchgate.net

Another approach involves the use of (R)-phenylglycinol as a chiral auxiliary for the synthesis of L-α-amino acids. researchgate.net The auxiliary guides the stereoselective alkylation of a glycine (B1666218) equivalent, leading to the desired amino acid with high purity after removal of the auxiliary. researchgate.netnih.gov Similarly, (R,R)-bis(alpha-phenylethyl)amine, derived from α-phenylethylamine, can be used as a chiral auxiliary. Its reaction with acryloyl chloride followed by a 1,4-addition and subsequent alkylation can produce α-substituted-β-amino acids with high diastereoselectivity. nih.gov

The effectiveness of chiral auxiliaries lies in their ability to create a sterically biased environment around the reacting center, forcing the incoming reagent to approach from a specific direction. This leads to the preferential formation of one diastereomer. The choice of the auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol.

Asymmetric Catalysis for this compoundDiastereoselectivity

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. numberanalytics.comnih.gov In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. sigmaaldrich.com Both transition metal catalysts and organocatalysts have been extensively developed for the diastereoselective synthesis of compounds with (alphaS,betaR) stereocenters. numberanalytics.com

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of α-arylated carbonyl compounds. researchgate.netchemrxiv.org The development of chiral ligands for palladium catalysts has enabled the enantioselective and diastereoselective α-arylation of carbonyl compounds, leading to the formation of specific stereoisomers. dicp.ac.cn For example, the palladium-catalyzed arylation of enamides or enolates using chiral phosphine (B1218219) ligands can generate products with defined stereocenters. The mechanism often involves oxidative addition of an aryl halide to the palladium(0) complex, followed by coordination to the enolate, and subsequent reductive elimination to form the C-C bond. chemrxiv.org

Cobalt catalysis has also emerged as a valuable method for stereoselective synthesis. Chiral cobalt-bisoxazoline complexes have been employed in various transformations, including the hydrogenation of alkenes and reductive C-C coupling reactions. osti.govnih.gov While some applications have shown high yields for hydrogenation, achieving high enantioinduction can be challenging and dependent on other factors. osti.gov However, in other contexts, such as the ligand-controlled stereoselective C-alkyl glycosylation to access 2-deoxy-β-C-alkyl glycosides, cobalt-bisoxazoline catalysts have demonstrated excellent diastereoselectivity. nih.gov The choice of the chiral bisoxazoline ligand can even allow for stereodivergent synthesis, producing different diastereomers from the same starting materials. nih.gov

Examples of Transition Metal-Catalyzed Reactions for Stereoselective Synthesis

| Catalyst System | Reaction Type | Substrate Class | Key Feature | Reference |

|---|---|---|---|---|

| Palladium with Chiral Phosphine Ligands | α-Arylation | Carbonyl Compounds | Forms α-arylated products with controlled stereochemistry. | researchgate.net, chemrxiv.org |

| Cobalt-Bisoxazoline Complexes | Hydrogenation | Alkenes | High yields but variable enantioselectivity. | osti.gov |

| Cobalt-Bisoxazoline Complexes | C-Alkyl Glycosylation | Glycals and Alkyl Halides | Excellent diastereoselectivity for 2-deoxy-β-C-glycosides. | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral organocatalysts offer several advantages, including stability, lower toxicity, and availability. beilstein-journals.org

Chiral boron catalysts, such as chiral oxazaborolidinium ions (COBIs), have proven to be highly effective Lewis acid catalysts for a range of asymmetric transformations. sigmaaldrich.combeilstein-journals.org These catalysts can activate carbonyl compounds towards nucleophilic attack, controlling the stereochemical outcome of the reaction. sigmaaldrich.com For instance, COBI catalysts have been successfully applied in the asymmetric allylation of imines, leading to chiral homoallylic amines with high enantioselectivity. beilstein-journals.org The catalyst is thought to form a chiral complex with the imine, directing the approach of the nucleophile. beilstein-journals.org

Chiral primary amine-salicylamides are another class of organocatalysts that can facilitate stereoselective reactions. These catalysts often operate through the formation of a chiral iminium ion or enamine intermediate. The judicious choice of catalyst, additives, and reaction conditions can allow for diastereodivergent synthesis, where either the syn or anti product can be obtained with high enantioselectivity from the same starting materials using a single chiral catalyst. nih.gov This level of control is achieved by modulating the catalyst's mode of action through external stimuli. nih.gov

Organocatalytic Approaches to Stereocontrol

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Boron Catalyst | Chiral Oxazaborolidinium Ion (COBI) | Allylation of Imines | Produces chiral homoallylic amines with high enantioselectivity. | sigmaaldrich.com, beilstein-journals.org |

| Chiral Primary Amine | Quinuclidine derivative | Conjugate Addition | Diastereodivergent synthesis by switching reaction conditions. | nih.gov |

Transition Metal-Catalyzed Processes, such as palladium-catalyzed arylation and cobalt-bisoxazoline catalysis

Biocatalytic Transformations for this compoundConfiguration, including whole-cell bioreduction and enzymatic kinetic resolution

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. rsc.orgmdpi.comacib.at This approach is increasingly recognized for its environmental benefits and exquisite stereoselectivity. rsc.org

Whole-cell bioreduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. mdpi.com Microorganisms like Lactobacillus reuteri and Saccharomyces cerevisiae (baker's yeast) are commonly used biocatalysts. mdpi.com These systems contain oxidoreductases that can deliver hydride with high stereospecificity, often regenerating the necessary cofactors (like NADH or NADPH) in situ. mdpi.com For example, the bioreduction of an aromatic ketone using Lactobacillus reuteri whole cells has been employed as a key step in the chemoenzymatic synthesis of (S)-rivastigmine, affording the (R)-alcohol with high yield and excellent enantiomeric excess. mdpi.com Similarly, alcohol dehydrogenases from various sources can be used to reduce a wide range of ketones to chiral alcohols with high stereoselectivity. nih.gov

Enzymatic kinetic resolution is another important biocatalytic strategy for obtaining enantiomerically pure compounds. rsc.orgunipd.it In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. unipd.itprinceton.edu This allows for the separation of the two enantiomers. For example, Baeyer-Villiger monooxygenases can catalyze the oxidation of a racemic ketone, leading to the formation of an enantioenriched ester from one enantiomer while the other enantiomer of the ketone remains. scispace.com The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. scispace.com Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. princeton.edu

A three-step biocatalytic cascade has been developed for the synthesis of enantiomerically pure (+)- or (-)-pinoresinol (B158572). nih.gov This process involves two initial oxidation steps followed by a kinetic resolution of the racemic pinoresinol (B1678388) using an enantiospecific reductase. nih.gov By using E. coli-based whole-cell biocatalysts, high enantiomeric excess (ee) values of up to 98% for (+)-pinoresinol and 97% for (-)-pinoresinol were achieved. nih.gov

Stereoselective Reaction Pathways Yielding this compoundConfigured Products

The synthesis of compounds with the specific (alphaS,betaR) configuration often relies on reactions that can form two new stereocenters simultaneously with high diastereoselectivity. Asymmetric aldol (B89426) reactions, Michael additions, and hydrogenations are among the key transformations that can achieve this.

For example, the conjugate addition of a nucleophile to a chiral α,β-unsaturated system, where the stereochemistry is directed by a chiral auxiliary, can establish the β-stereocenter with high control. Subsequent reaction at the α-position can then be influenced by the newly formed stereocenter.

In asymmetric catalysis, the chiral catalyst orchestrates the entire transformation, controlling the facial selectivity of both the nucleophile and the electrophile. For instance, in a palladium-catalyzed α-arylation of a β-chiral ketone, the catalyst must differentiate between the two diastereotopic enolates to achieve high diastereoselectivity. Similarly, in an organocatalytic Michael addition, the catalyst can activate both the nucleophile (e.g., via enamine formation) and the electrophile (e.g., via hydrogen bonding), creating a highly ordered transition state that leads to the desired (alphaS,betaR) product.

The choice of methodology depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Each approach—chiral auxiliaries, asymmetric catalysis, and biocatalysis—offers a unique set of advantages for the stereocontrolled construction of the (alphaS,betaR) configuration, a crucial motif in many biologically active compounds.

Diastereoselective Additions to Prochiral Substrates, such as allylic organometallic additions to imino esters

A powerful strategy for establishing the (alphaS,betaR) configuration is through the diastereoselective addition of nucleophiles to prochiral substrates, particularly α-imino esters. researchgate.net These substrates are highly valuable precursors for synthesizing substituted α-amino acid derivatives. nih.gov The addition of allylic organometallic reagents to chiral α-imino esters has been shown to be a highly effective method for creating two new stereogenic centers with a high degree of control. nih.gov

The success of this approach often relies on the use of a chiral auxiliary attached to the imino ester. This auxiliary directs the incoming nucleophile to a specific face of the imine, thereby controlling the stereochemical outcome. For instance, in a method developed for the multigram synthesis of new antagonists for the glycine binding site of the NMDA receptor, (R)-(+)-tert-butyl lactate (B86563) was employed as a chiral auxiliary on N-aryl α-imino esters. nih.gov The addition of allyltin (B8295985) reagents to these substrates resulted in the corresponding α-amino acid derivatives with high chemical yield and excellent optical purity, demonstrating an efficient long-range stereodifferentiation process. nih.gov

Similarly, the synthesis of cyclic β,β-difluorinated α-amino acid derivatives utilizes the diastereoselective addition of allylic organometallic reagents to fluorinated α-imino esters. researchgate.net In this process, complete selectivity was achieved by using (R)-phenylglycinol methyl ether as the chiral auxiliary, leading to the desired (alphaS,betaR) configuration in the acyclic precursor. researchgate.net The geometry of the nucleophilic alkene can also play a crucial role in determining the final stereochemistry. chemrxiv.orgnih.gov Lewis acid-catalyzed additions of prochiral E- and Z-allyl nucleophiles to chiral α-alkoxy N-tosyl imines show that the alkene geometry is selectively transferred to the newly formed carbon-carbon bond, influencing the diastereoselectivity at the newly formed stereocenters. chemrxiv.orgchemrxiv.org

Table 1: Diastereoselective Allylic Additions to Imino Esters

| Substrate | Allylic Reagent | Chiral Auxiliary | Product Stereochemistry | Diastereomeric Ratio (dr) / Yield | Reference |

| N-aryl α-imino ester | Allyltin Reagent | (R)-(+)-tert-butyl lactate | (alphaS,betaR) | High dr, High Yield | nih.gov |

| Fluorinated α-imino ester | Allylmagnesium Bromide | (R)-phenylglycinol methyl ether | (alphaS,betaR) | Complete Selectivity | researchgate.net |

| Chiral α-alkoxy N-tosyl imine | (E)-Crotyl BF3K | α-alkoxy group | (2S,3S,4R) | 95% ds | chemrxiv.org |

| Chiral α-alkoxy N-tosyl imine | (Z)-Crotyl BF3K | α-alkoxy group | (2S,3S,4S) | 91% ds | chemrxiv.org |

Intramolecular Cyclization Reactions for this compoundRing Systems

The acyclic intermediates possessing the (alphaS,betaR) stereochemistry, generated from methods like those described above, can be further elaborated into complex cyclic systems through intramolecular cyclization reactions. wikipedia.orgmasterorganicchemistry.com These reactions are kinetically favored, especially for the formation of 5- and 6-membered rings, as the reacting groups are held in proximity within the same molecule. wikipedia.org

A key advantage of this two-step approach is that the stereocenters are set in the initial acyclic addition, and the subsequent cyclization forges the ring system without disturbing the established configuration. Following the diastereoselective addition of allylic reagents to imino esters, subsequent ring-closing reactions can be employed. researchgate.net For example, a ring-closing metathesis (RCM) reaction was used to synthesize cyclic β,β-difluorinated α-amino acid derivatives from the acyclic precursor, creating a defined ring structure containing the (alphaS,betaR) stereocenters. researchgate.net

In a different synthetic route, a regioselective Heck-type cyclization was the final step in preparing chiral tetrahydroquinoline derivatives. nih.gov The precursor, an α-amino acid derivative with the correct stereochemistry obtained from an allyltin addition, underwent this intramolecular cyclization to yield the final heterocyclic product. nih.gov Another versatile strategy involves the cyclization of N-Boc-β-aminoalcohols to form oxazolidinones. researchgate.net This reaction proceeds through an SN2 mechanism, typically with an inversion of configuration at the carbon bearing the hydroxyl group. This method can be strategically employed to either create or invert a stereocenter to achieve the desired (alphaS,betaR) arrangement before the oxazolidinone ring is hydrolyzed to reveal the modified amino alcohol. researchgate.net

Table 2: Intramolecular Cyclizations for this compoundRing Systems

| Acyclic Precursor | Cyclization Method | Resulting Ring System | Key Feature | Reference |

| Diene from allylic addition to imino ester | Ring-Closing Metathesis (RCM) | Cyclic α-amino acid derivative | Forms carbocyclic ring | researchgate.net |

| Allylated N-aryl α-amino acid derivative | Heck-type Cyclization | Tetrahydroquinoline derivative | Forms heterocyclic ring | nih.gov |

| N-Boc-(alphaS,betaS)-aminoalcohol mesylate | SN2 Cyclization | (4S,5R)-Oxazolidinone | Inversion of configuration at beta-carbon | researchgate.net |

Chemoselective and Stereoselective Reductions and Hydrosilylations

Chemoselective and stereoselective reductions and hydrosilylations provide another direct route to compounds with (alphaS,betaR) stereocenters, often by reducing a prochiral ketone adjacent to an existing stereocenter. The goal is to control the facial selectivity of hydride delivery to the carbonyl group.

Stereoselective reductions of α-keto esters or β-keto esters can be achieved with high diastereoselectivity using chemical or biological catalysts. Biocatalytic reductions using ketoreductases (KREDs) are particularly powerful. ed.gov For instance, the reduction of racemic ethyl 2-fluoro-3-oxobutanoate using a set of commercially available KREDs can produce different stereoisomers of the corresponding alcohol, allowing for the selection of an enzyme that favors the (alphaS,betaR) product. ed.gov Similarly, reductases from baker's yeast have been screened for the reduction of α-chloro-β-keto esters, demonstrating the ability to produce specific diastereomers with high optical purity. nih.gov Chemical methods, such as the Luche-type reduction of α,β-unsaturated ketones using aluminum hydride catalysts, can also offer high chemoselectivity for the carbonyl group, which is a prerequisite for stereocontrol. rsc.org

Asymmetric hydrosilylation has emerged as an efficient method for the reduction of imines and ketones. researchgate.net Organocatalyzed hydrosilylation of α-imino esters using chiral Lewis bases has been shown to produce a wide range of chiral α-amino esters with good yields and high enantioselectivities. researchgate.net This methodology was instrumental in the synthesis of a series of β3-adrenoceptor (β3-AR) agonists, where the this compoundisomer of one compound was identified as the most potent and selective agonist. researchgate.net This highlights the power of hydrosilylation to access specific, biologically active stereoisomers. Similarly, copper hydride catalysis, using ligands such as JOSIPHOS or SEGPHOS, enables highly efficient and enantioselective 1,4-reductions of β,β-disubstituted enoates, providing another route to chiral centers that can be incorporated into (alphaS,betaR) systems. nih.gov

Table 3: Stereoselective Reductions and Hydrosilylations for (alphaS,betaR) Stereocenters

| Substrate | Method / Catalyst | Product Type | Stereoselectivity | Reference |

| α-imino esters | Hydrosilylation / Chiral Lewis base catalyst | Chiral α-amino esters | Up to 93% ee | researchgate.net |

| Racemic ethyl 2-fluoro-3-oxobutanoate | Bioreduction / Ketoreductase (KRED) | α-fluoro-β-hydroxy ester | High de and ee (enzyme dependent) | ed.gov |

| α-chloro-β-keto esters | Bioreduction / Yeast Reductases | α-chloro-β-hydroxy ester | High optical purity | nih.gov |

| β,β-disubstituted enoates | 1,4-Hydrosilylation / CuH-JOSIPHOS | Saturated ester | High enantioselectivity | nih.gov |

| α-keto esters | Reduction / Tosylhydrazine | α-hydroxy esters | Good to excellent yields | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Alphas,betar Stereoisomers

Spectroscopic Techniques for Absolute Configuration and Diastereomeric Purity Determination

Spectroscopic methods are indispensable tools for the stereochemical analysis of (alphaS,betaR)-isomers. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that can be correlated with their specific spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, including H-1 NMR for optical purity assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including the relative and absolute stereochemistry of molecules. wordpress.comlongdom.org For this compoundstereoisomers, NMR can provide crucial information on the connectivity and spatial orientation of atoms.

Stereochemical Assignment: The chemical shifts (δ) and coupling constants (J) in an NMR spectrum are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. libretexts.org In a molecule with an this compoundconfiguration, the specific arrangement of substituents around the chiral centers will result in a unique set of NMR parameters. For instance, the coupling constant between protons on the alpha and beta carbons can often distinguish between diastereomers. magritek.com Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further aid in assigning the relative stereochemistry by identifying through-bond and through-space correlations between protons. longdom.org

H-1 NMR for Optical Purity Assessment: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. wikipedia.org These agents react with or form transient diastereomeric complexes with the enantiomers in a sample, leading to the formation of species with distinct NMR spectra. libretexts.org For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA that forms diastereomeric esters with alcohols and amines, allowing for the quantification of enantiomeric excess (ee) by integrating the signals of the distinct diastereomers in the ¹H or ¹⁹F NMR spectrum. wikipedia.org Similarly, chiral solvating agents can induce chemical shift differences between enantiomers, enabling the determination of optical purity. libretexts.org The accuracy of quantitative ¹H NMR (qNMR) makes it a valuable tool for purity determination, often considered orthogonal to chromatographic methods. nih.gov

Below is a table summarizing the application of specific NMR techniques in stereochemical analysis:

| NMR Technique | Application in this compoundStereoisomer Analysis | Key Information Obtained |

|---|---|---|

| 1D ¹H and ¹³C NMR | Initial structural characterization and determination of relative stereochemistry. | Chemical shifts, coupling constants. libretexts.orgfrontiersin.org |

| COSY | Establishes proton-proton coupling networks to confirm connectivity. | Through-bond proton correlations. longdom.org |

| NOESY | Determines through-space proximity of protons to elucidate relative stereochemistry. | Spatial relationships between atoms. wordpress.com |

| NMR with Chiral Auxiliaries | Determination of absolute configuration and enantiomeric purity. wikipedia.org | Formation of diastereomers with distinct NMR signals. |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods are a group of spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.netmdpi.com These methods are particularly powerful for determining the absolute configuration of this compoundstereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orglibretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. jascoinc.com For a molecule with an this compoundconfiguration, the specific spatial arrangement of chromophores relative to the chiral centers will produce a characteristic CD spectrum with positive or negative bands (Cotton effects). bhu.ac.in By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretically calculated spectra, the absolute stereochemistry of the this compoundisomer can be determined. mdpi.comchiralabsxl.comnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in Similar to CD, an ORD spectrum displays Cotton effects in the regions of absorption bands of chromophores. bhu.ac.in The shape and sign of the Cotton effect curve in an ORD spectrum are directly related to the stereochemistry of the molecule. kud.ac.in ORD and CD are closely related phenomena and can, in principle, be interconverted through the Kronig-Kramers relations. biologic.net The combination of these techniques provides a robust method for assigning the absolute configuration of this compoundstereoisomers. mdpi.com

The following table highlights the key features of chiroptical methods in stereochemical analysis:

| Chiroptical Method | Principle | Application for this compoundIsomers |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. wikipedia.org | Determination of absolute configuration by analyzing the signs and magnitudes of Cotton effects. chiralabsxl.com |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. taylorandfrancis.com | Assignment of absolute stereochemistry based on the shape and sign of the ORD curve (Cotton effect). kud.ac.in |

X-ray Crystallography for Solid-State this compoundStructure Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool for the characterization of this compoundstereoisomers.

The process involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.orgcaltech.edu The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. wikipedia.org From this map, the precise positions of all atoms in the crystal lattice can be determined, revealing the exact stereochemistry at the alpha and beta positions.

For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. caltech.eduanton-paar.com This makes it a "gold standard" technique for stereochemical assignment, provided that a suitable single crystal of the this compoundisomer can be grown. mdpi.comanton-paar.com The resulting crystal structure provides a detailed and accurate model of the molecule's solid-state conformation.

A study on tyrosine analogues, for instance, utilized X-ray crystallography to determine the structure of this compoundbeta-methyl-tyrosine. researchgate.net

Chromatographic Separation and Analysis of this compoundConfigured Enantiomers and Diastereomers, such as Chiral High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for the separation and analysis of stereoisomers, including the enantiomers and diastereomers of compounds with an this compoundconfiguration. researchgate.net High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for this purpose. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bound to its surface. chiralpedia.comresearchgate.net The enantiomers of the analyte interact differently with the chiral selector on the CSP, forming transient diastereomeric complexes with different stabilities. chiralpedia.com This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. chiralpedia.com A variety of CSPs are commercially available, including those based on polysaccharides, proteins, and cyclodextrins, offering a wide range of selectivities for different classes of compounds. phenomenex.com

For example, the enantiomers of the alkaloid tacamonine (B1242925) were successfully separated using Chiralpak AD and Chiralcel OD columns. nih.gov Similarly, a method for the analysis of atorvastatin (B1662188) diastereomers was developed using a Chiralcel® OD-RH column. medjpps.com

Separation of Diastereomers: Diastereomers, unlike enantiomers, have different physical and chemical properties and can therefore be separated using standard, achiral chromatographic methods. aocs.org Reversed-phase HPLC is often employed for the separation of diastereomers. For instance, diastereomers of angiotensin I and II have been resolved using reversed-phase HPLC. nih.gov However, in some cases, achiral methods may provide insufficient resolution, and chiral chromatography or other techniques like hydrophilic interaction liquid chromatography (HILIC) may be more effective. researchgate.net The separation of diastereomers of hexabromocyclododecane (HBCD) has been achieved using UPLC-MS/MS, demonstrating significant improvements in resolution and run time over traditional HPLC methods.

In a study on the degradation of guaiacylglycerol-beta-guaiacyl ether (GGE), chiral HPLC was used to determine the stereospecificities of enzymes acting on the four different GGE stereoisomers, including the (alphaS,betaR) and (alphaS,betaS) forms. nih.govebi.ac.uk

The table below summarizes chromatographic approaches for the analysis of this compoundstereoisomers:

| Chromatographic Technique | Principle of Separation | Application for this compoundIsomers |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Separation and quantification of enantiomers. csfarmacie.czphenomenex.com |

| Reversed-Phase HPLC | Partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Separation of diastereomers based on differences in polarity and hydrophobicity. aocs.orgnih.gov |

| HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Alternative method for separating polar diastereomers. researchgate.net |

Mechanistic Investigations of Alphas,betar Stereochemical Control and Reactivity

Elucidation of Stereochemical Control Mechanisms in Formation and Transformation Reactions

The formation of the (alphaS,betaR) stereoisomer is often the result of a delicate interplay of steric and electronic factors during a chemical reaction. Mechanistic studies are essential to unravel these complexities and provide a predictive framework for achieving high levels of stereocontrol.

One common strategy to elucidate these mechanisms involves the use of deuterated substrates. For instance, in palladium-catalyzed diacetoxylation of alkenes, the use of deuterated alkenes helped to determine the stereochemical outcome of the reaction. researchgate.net Isotopic labeling studies, such as those conducted on the glycine (B1666218) reductase multienzyme complex, have been instrumental in demonstrating the stereochemical course of a reaction. In this particular case, the conversion of stereospecifically labeled glycine to acetate (B1210297) revealed an inversion of configuration at the C-2 position, providing critical insight into the enzyme's mechanism. nih.gov

The addition of certain reagents can also trap key intermediates, offering a snapshot of the reaction pathway. In the same palladium-catalyzed diacetoxylation study, the addition of water led to the discovery of key intermediates that helped to distinguish between possible reaction pathways. researchgate.net Similarly, investigations into triflic acid-catalyzed additions of allylboronates to aldehydes have shown an unexpected inversion of stereoselectivity. This was attributed to the formation of a carbocation intermediate, which was confirmed through isotopic labeling and control experiments. organic-chemistry.org The ability of the aldehyde to stabilize this carbocation dictates the final stereochemical outcome, leading to either trans- or cis-lactones. organic-chemistry.org

The nature of the catalyst and ligands plays a pivotal role in dictating stereoselectivity. Studies on iridium complexes with monodentate chiral phosphine (B1218219) ligands in the oxidative addition of H₂ have demonstrated exceptional degrees of diastereoselectivity. nih.gov The choice of ligand can dramatically influence the reaction's stereochemical course, as seen in palladium-catalyzed reactions where different Pyox ligands were tested to optimize enantioselectivity. researchgate.net

Furthermore, the stereochemical features of the reactants themselves can determine their biological activity. In a study of novel β3-adrenoceptor agonists and inverse agonists, compounds with the (alphaS,betaR) configuration were found to act as β3-adrenoceptor inverse agonists, while other stereoisomers behaved as agonists. researchgate.net This highlights the critical importance of stereochemical control in medicinal chemistry.

Kinetic and Thermodynamic Parameters Governing (alphaS,betaR)-Diastereoselectivity and Enantioselectivity

The final stereochemical composition of a reaction mixture is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org Under kinetic control, the product that is formed fastest predominates, whereas under thermodynamic control, the most stable product is favored. wikipedia.org This distinction is particularly crucial in asymmetric synthesis, where the goal is to produce a single enantiomer.

In the context of (alphaS,betaR) stereochemistry, the relative rates of formation of different diastereomers determine the diastereoselectivity. For instance, in the oxidative addition of H₂ to iridium complexes, the kinetically favored dihydride product was not the thermodynamically favored one, indicating a clear separation of kinetic and thermodynamic control. nih.gov The magnitude of this difference between kinetic and thermodynamic selectivities can be significant. nih.gov

The deprotonation of an unsymmetrical ketone provides a classic example of the competition between kinetic and thermodynamic control. The kinetic enolate is formed by removing the most accessible α-hydrogen, while the thermodynamic enolate is the more substituted, and therefore more stable, enolate. wikipedia.org Reaction conditions such as temperature and the steric bulk of the base can be manipulated to favor one over the other. wikipedia.orgmasterorganicchemistry.com Low temperatures and sterically demanding bases typically favor the kinetic product. wikipedia.org

An interesting phenomenon is the reversal of enantioselectivity that can be induced by a Lewis acid catalyst, relying on the same chiral source. chemrxiv.org Mechanistic studies, combining experimental and computational approaches, have revealed that an interplay between kinetics and thermodynamics is responsible for this enantiodivergence. chemrxiv.org Similarly, in iridium-catalyzed allylations, the coordination of the aldehyde to diastereomeric kinetic versus thermodynamic carbonyl binding sites can lead to the formation of enantiomeric products. nih.gov This effect can be exploited to achieve high anti-diastereo- and enantioselectivity. nih.gov

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Base | Sterically hindered (e.g., LDA) | Less hindered (e.g., NaOR) |

| Reaction Time | Short | Long (allowing for equilibration) |

| Solvent | Can influence equilibrium position | Can influence equilibrium position |

Computational Chemistry and Molecular Modeling in this compoundStereochemistry

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting stereochemical outcomes. fiveable.mekallipos.grresearchgate.net These methods provide insights into reaction mechanisms, transition state structures, and the energetic factors that govern selectivity. fiveable.me

Density Functional Theory (DFT) Studies for Transition State Analysis and Stereoselectivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It is widely employed in chemistry to calculate molecular properties and to study reaction mechanisms. wikipedia.orgmdpi.com DFT allows for the exploration of potential energy surfaces, which provides information about the energy of a chemical system at various geometries. nih.gov

A key application of DFT in stereochemistry is the analysis of transition states. The energy difference between the transition states leading to different stereoisomers determines the kinetic selectivity of a reaction. By calculating the energies of these transition states, DFT can be used to predict the major stereoisomer formed. nih.gov For example, DFT calculations have been used to understand the mechanism and source of stereoselectivity in the arylation of chiral enamines. cam.ac.uk

DFT can also be used to develop chemical descriptors that correlate with toxicological endpoints, such as mutagenicity. nih.gov By modeling the transition state of a reaction between a chemical and a biological nucleophile, DFT can predict the activation energy, which has been shown to correlate with mutagenic potential. nih.gov

In the study of Diels-Alder reactions, DFT has been used to investigate the stability of different stereochemical products and to study the regioselective mechanism of the reaction. ajrconline.org These calculations can help to rationalize the observed product distribution and to predict the outcome of related reactions.

Table 2: Applications of DFT in Stereochemistry

| Application | Description |

| Transition State Analysis | Calculation of transition state geometries and energies to predict kinetic products. nih.govcam.ac.uk |

| Stereoselectivity Prediction | Determination of the relative energies of diastereomeric transition states to predict diastereoselectivity and enantioselectivity. cam.ac.uk |

| Reaction Mechanism Elucidation | Mapping of the potential energy surface to identify intermediates and transition states, providing a detailed picture of the reaction pathway. ajrconline.org |

| Development of Predictive Models | Creation of descriptors based on electronic structure to predict properties like reactivity and toxicity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions. nih.govresearchgate.net By simulating the movement of atoms over time, MD can provide insights into conformational changes, ligand binding, and other dynamic processes. nih.govresearchgate.netresearchgate.net

In the context of this compoundstereochemistry, MD simulations can be used to study the conformational preferences of molecules and how these preferences influence reactivity. For example, MD simulations can be used to analyze the different conformations of a ligand bound to a receptor, which can help to explain the basis of partial agonism. nih.gov

MD simulations are also valuable for studying the process of ligand binding itself. nih.govdovepress.com By simulating the approach of a ligand to a protein, it is possible to identify the binding pathway and the key interactions that stabilize the bound complex. dovepress.com This information is crucial for the rational design of new drugs and other bioactive molecules. nih.govresearchgate.net Accelerated MD simulation techniques can be used to observe rare events such as ligand binding and unbinding on computationally accessible timescales. dovepress.combiorxiv.org

The combination of MD simulations with other computational techniques, such as free energy calculations, allows for the quantitative prediction of binding affinities. researchgate.net This can be used to rank potential drug candidates and to guide the optimization of lead compounds.

Biological Relevance and Mechanistic Impact of Alphas,betar Configuration

Enzymatic Recognition and Stereospecific Biotransformation of (alphaS,betaR)-Configured Substrates

Enzymes, as chiral catalysts, often exhibit a high degree of stereospecificity, preferentially binding and transforming substrates with a particular stereochemistry. This is evident in the microbial catabolism of lignin (B12514952), a complex aromatic polymer abundant in plant biomass. The most common linkage in lignin is the arylglycerol-beta-aryl ether bond, which exists as a mixture of stereoisomers. Microbes such as Sphingobium sp. strain SYK-6 have evolved sophisticated enzymatic systems to degrade these structures in a stereospecific manner. researchgate.netresearchgate.net

The catabolism of the lignin model compound guaiacylglycerol-β-guaiacyl ether (GGE) by Sphingobium sp. SYK-6 serves as a well-studied example. researchgate.netwikipedia.org The initial step involves the oxidation of the alpha-hydroxyl group of GGE by a Cα-dehydrogenase, yielding α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). wikipedia.org This enzymatic reaction is stereospecific, with different dehydrogenases acting on different stereoisomers of GGE.

The subsequent and crucial step is the cleavage of the β-aryl ether bond, catalyzed by glutathione (B108866) S-transferases (GSTs), specifically β-etherases such as LigE and LigF. researchgate.netuq.edu.au These enzymes demonstrate remarkable stereoselectivity for the two enantiomers of MPHPV at the β-carbon. LigF is specific for the (βS)-isomer, while LigE acts on the (βR)-isomer. uq.edu.aursc.org This enzymatic stereospecificity ensures the efficient degradation of the racemic mixture of β-aryl ether linkages found in lignin. The degradation of these lignin-derived compounds is essential for carbon cycling in nature and has significant potential for biotechnological applications in lignin valorization. researchgate.netrsc.org While the primary stereochemical distinction in this pathway is at the β-carbon of the oxidized intermediate, the enzymatic system as a whole must accommodate the various stereoisomers of the parent arylglycerol-β-aryl ether, including those with an this compoundconfiguration, to achieve complete degradation.

Stereospecificity of this compoundIsomers in Receptor-Ligand Interactions and Protein Binding

The interaction between a ligand and its biological receptor is highly dependent on the ligand's three-dimensional shape. The this compoundconfiguration can dramatically alter the binding affinity and functional activity of a molecule compared to its other stereoisomers.

A compelling example is observed in the interaction with the beta3-adrenoceptor (β3-AR) , a G-protein coupled receptor (GPCR) that is a target for the treatment of conditions like overactive bladder and type 2 diabetes. researchgate.netsciengine.com Studies on a series of arylethanolamine derivatives have shown that stereochemistry plays a pivotal role in determining their activity at the β3-AR. researchgate.netsciengine.com Specifically, compounds with the this compoundconfiguration, such as (alphaS, betaR)-2-{4-[2-(2-hydroxy-2-phenylethylamino)ethyl]phenoxy}propanoic acid, act as inverse agonists at the β3-AR. researchgate.net In contrast, their corresponding (alphaR,betaS)- and (alphaR,betaR)-isomers behave as agonists. researchgate.netsciengine.com This demonstrates that a subtle change in the spatial arrangement of the substituents at the alpha and beta carbons can switch the pharmacological profile of the compound from activating to inactivating the receptor.

Table 1: Stereospecific Activity of Arylethanolamine Derivatives at the β3-Adrenoceptor

| Compound Stereoisomer | Activity at β3-Adrenoceptor |

| (alphaS,betaR) | Inverse Agonist |

| (alphaR,betaS) | Agonist |

| (alphaR,betaR) | Agonist |

| (alphaS,betaS) | Inverse Agonist |

A similar high degree of stereospecificity is seen with the histamine H3 receptor , another GPCR involved in regulating the release of various neurotransmitters in the central nervous system. ajol.infoslideshare.netnih.gov Research on α,β-dimethylhistamine analogues revealed that the (alphaR,betaS)-isomer is a highly potent and selective H3 receptor agonist. ajol.info Conversely, its enantiomer, the this compoundisomer of α,β-dimethylhistamine, exhibits a significantly lower agonistic potency, being approximately two orders of magnitude less active. ajol.info This stark difference in activity underscores the stringent stereochemical requirements for effective binding and activation of the H3 receptor.

Table 2: Stereospecific Agonist Potency of α,β-Dimethylhistamine Isomers at the Histamine H3 Receptor

| Compound Stereoisomer | Relative Agonist Potency |

| (alphaR,betaS) | High |

| (alphaS,betaR) | Low (approx. 100-fold less potent) |

Biosynthetic Pathways Exhibiting this compoundStereocontrol

The biosynthesis of natural products often proceeds with remarkable stereocontrol, leading to the formation of complex molecules with precisely defined three-dimensional structures. While numerous biosynthetic pathways are known to produce specific stereoisomers, the explicit generation of an this compoundconfiguration is a key feature in the biosynthesis of certain alkaloids.

The biosynthesis of ephedrine (B3423809) alkaloids in plants of the Ephedra genus provides an illustrative example. These compounds, which include ephedrine and pseudoephedrine, possess two chiral centers and are used as decongestants and bronchodilators. ajol.info The biosynthetic pathway is believed to proceed from the amino acid L-phenylalanine. wikipedia.org A key intermediate in this pathway is (S)-cathinone. The stereoselective reduction of the keto group in (S)-cathinone is a critical step that determines the stereochemistry of the final products. In Ephedra sinica, (S)-cathinone reductase enzymes catalyze the reduction of (S)-cathinone to produce both (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine. The formation of (1R,2S)-norephedrine establishes a vicinal amino alcohol with the relative (alphaS,betaR) stereochemistry (considering the amine at the alpha-position and the phenyl-bearing carbon at the beta-position). Subsequent N-methylation of (1R,2S)-norephedrine by an N-methyltransferase yields (1R,2S)-ephedrine. The stereochemical outcome of the reduction step is thus a crucial control point in the biosynthetic pathway, dictating the ratio of ephedrine to pseudoephedrine isomers produced by the plant.

Structure-Activity Relationships (SAR) Focused on the Mechanistic Basis of this compoundStereoisomerism in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, including its stereochemistry, relates to its biological activity. The this compoundconfiguration can be a key determinant in the SAR of a series of compounds, profoundly influencing their interaction with biological targets.

The case of the β3-adrenoceptor ligands mentioned earlier provides a clear example of the mechanistic basis of this compoundstereoisomerism. researchgate.netsciengine.com For arylethanolamine derivatives, the specific arrangement of the hydroxyl and amino groups, along with the nature of the substituent on the alpha-carbon, dictates the mode of binding to the β3-AR. The (alphaS,betaR) stereochemistry, in combination with other structural features, likely positions the key interacting groups of the ligand in a conformation that stabilizes an inactive state of the receptor, leading to inverse agonism. researchgate.net In contrast, other stereoisomers, such as the (alphaR,betaS) and (alphaR,betaR) forms, are proposed to orient these same functional groups in a manner that induces a conformational change in the receptor, leading to its activation (agonism). researchgate.netsciengine.com This highlights that the precise spatial positioning of functionalities, as dictated by the (alphaS,betaR) configuration, is critical for the specific molecular interactions that underpin the observed biological effect. These interactions can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the receptor's binding pocket. For G-protein coupled receptors, the ability of a ligand to stabilize either an active or an inactive conformation is the mechanistic basis for its classification as an agonist or an inverse agonist, respectively, a property that can be controlled by stereochemistry.

Future Directions and Emerging Research in Alphas,betar Stereochemistry

Innovation in Catalytic Systems for Enhanced (alphaS,betaR)-Stereocontrol

The development of highly selective catalytic systems is paramount for the efficient synthesis of molecules with the desired (alphaS,betaR) stereochemistry. Researchers are continuously innovating to create catalysts that offer superior control over diastereoselectivity and enantioselectivity.

Recent advancements have seen the successful application of metalloradical catalysis (MRC) for controlling stereoselectivity in complex reactions. For instance, a Cobalt(II)-based catalytic system utilizing D2-symmetric chiral amidoporphyrin ligands has been developed for the asymmetric radical bicyclization of 1,6-enynes. nih.gov This system facilitates the construction of multi-substituted cyclopropane-fused tetrahydrofurans with three contiguous stereogenic centers, achieving high yields and excellent stereoselectivities. nih.gov This approach demonstrates the potential of MRC as a general strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.gov

Organocatalysis also continues to be a fertile ground for innovation. Chiral secondary amine catalysts, such as those derived from proline and diarylprolinol silyl (B83357) ethers, have been extensively used in iminium-ion catalysis to achieve high stereocontrol. beilstein-journals.orgmdpi.com These catalysts effectively shield one face of the molecule, directing incoming nucleophiles to the opposite face to yield the desired stereoisomer. mdpi.com For example, the enantioselective organocatalytic alkylation of aniline (B41778) with α,β-unsaturated aldehydes using a MacMillan catalyst has been a key step in the synthesis of the drug (+)-tolterodine. mdpi.com

Furthermore, new classes of electron-rich C2-symmetric phosphetanes, known as CnrPHOS, have shown high efficiency in rhodium- and ruthenium-catalyzed asymmetric hydrogenations, providing another avenue for stereocontrolled synthesis. iupac.org The development of bifunctional catalysts, which combine multiple catalytic functionalities into a single molecule, is also a promising area. For example, a bifunctional enamine catalyst with a trifluoromethanesulfonamide (B151150) group has been used in the total synthesis of naucleofficine I and II, demonstrating enhanced enantioselectivity. frontiersin.orgnih.gov

| Catalytic System | Catalyst Example | Reaction Type | Key Features for this compoundControl | Reference |

|---|---|---|---|---|

| Metalloradical Catalysis (MRC) | Co(II)-based system with D2-symmetric chiral amidoporphyrin ligands | Asymmetric radical bicyclization of 1,6-enynes | Fine-tuning of chiral ligands enables control over the formation of multiple stereocenters. | nih.gov |

| Organocatalysis (Iminium-ion) | MacMillan's catalyst (chiral secondary amine) | Friedel-Crafts alkylation of α,β-unsaturated aldehydes | Steric shielding by the catalyst directs the nucleophilic attack to create the desired stereochemistry. | mdpi.com |

| Organocatalysis (Bifunctional) | Spirobicyclic pyrrolidine (B122466) with a trifluoromethanesulfonamide group | Enantioselective synthesis of dihydro-β-carbolines | Integration of multiple functional groups enhances enantioselectivity. | frontiersin.orgnih.gov |

| Transition Metal Catalysis | Ruthenium complexes with CnrPHOS ligands | Asymmetric hydrogenation | Electron-rich C2-symmetric ligands provide high efficiency and selectivity. | iupac.org |

Integration of Artificial Intelligence and Machine Learning in Stereoselectivity Prediction and Design

| AI/ML Application | Methodology | Impact on this compoundStereocontrol | Challenges | Reference |

|---|---|---|---|---|

| Stereoselectivity Prediction | Deep learning models (e.g., Molecular Transformer) trained on reaction databases. | Predicts the likelihood of forming the (alphaS,betaR) isomer, guiding experimental efforts. | Struggles with accurately predicting stereochemical control; requires large, high-quality datasets. | pharmafeatures.comsci-hub.se |

| Catalyst Design | Informatics-guided workflows using ML to correlate catalyst structure with performance. | Accelerates the discovery of new catalysts optimized for (alphaS,betaR) selectivity. | Model generality can be limited by the availability of relevant reaction data. | rsc.orgresearchgate.net |

| Retrosynthesis Planning | AI models that learn from known reactions to propose synthetic routes. | Designs efficient synthetic pathways to complex molecules with the desired (alphaS,betaR) architecture. | Handling of stereochemistry and reaction conditions is still an area of active development. | pharmafeatures.comengineering.org.cn |

| Autonomous Synthesis | AI-powered robotic platforms that design and execute multi-step syntheses. | Enables high-throughput screening and optimization of reactions for (alphaS,betaR) control. | Integration of real-time analysis and decision-making for complex syntheses. | pharmafeatures.com |

Exploration of Novel Synthetic Strategies for Accessing Complex this compoundArchitectures

The construction of complex molecules containing the (alphaS,betaR) stereochemical motif often requires the development of innovative synthetic strategies. Researchers are exploring new ways to build these architectures with greater efficiency and precision.

One such strategy is the use of complexity-to-diversity approaches, where a complex, readily available starting material, such as a natural product, is used as a template to generate a diverse library of new complex molecules. researchgate.net This method leverages the inherent stereochemistry of the starting material to rapidly access new scaffolds with defined stereocenters. researchgate.net For example, quinine (B1679958) has been used as a starting point for the diversity-oriented synthesis of novel macrocycles. researchgate.net

Bio-inspired synthesis is another powerful approach. By mimicking the biosynthetic pathways that nature uses to create complex molecules, chemists can develop highly efficient and stereoselective syntheses. findaphd.com This often involves dearomatization reactions that convert simple, planar structures into complex, three-dimensional molecules with multiple stereocenters. findaphd.com

The development of new cascade reactions is also crucial. These reactions allow for the formation of multiple chemical bonds and stereocenters in a single operation, significantly increasing synthetic efficiency. nih.gov For example, a rhodium-catalyzed cyclopropanation of exocyclic olefins has been developed for the enantioselective and diastereoselective synthesis of spiroazabicyclo[2.n]alkanes. chemrxiv.org Computational studies of such reactions can provide insights into the factors controlling stereoselectivity, aiding in the design of more effective catalysts and reaction conditions. chemrxiv.org

Furthermore, the strategic use of vicinal ketoesters as key intermediates has proven valuable in the total synthesis of natural products. beilstein-journals.org The adjacent carbonyl groups can stabilize reactive conformations through chelation or dipole control, enabling highly diastereoselective transformations such as aldol (B89426) additions and Mannich reactions to set the desired (alphaS,betaR) stereochemistry. beilstein-journals.org For instance, an intramolecular Mannich reaction involving an α-ketoester was a key step in the synthesis of (+)-gracilamine. beilstein-journals.org

| Synthetic Strategy | Description | Example Application | Advantage for this compoundSynthesis | Reference |

|---|---|---|---|---|

| Complexity-to-Diversity Synthesis | Utilizes complex natural products as starting points to generate diverse and complex scaffolds. | Synthesis of macrocycles from quinine. | Rapidly generates structural diversity while retaining key stereochemical information from the starting material. | researchgate.net |

| Bio-inspired Synthesis | Mimics natural biosynthetic pathways to construct complex molecules. | Dearomatization of aromatic rings to create stereochemically complex structures. | Often leads to highly efficient and stereoselective routes to complex natural products. | findaphd.com |

| Cascade Reactions | Formation of multiple bonds and stereocenters in a single synthetic operation. | Rhodium-catalyzed cyclopropanation for the synthesis of spiroazabicyclo[2.n]alkanes. | Increases synthetic efficiency and can provide high levels of stereocontrol. | nih.govchemrxiv.org |

| Use of Key Intermediates | Strategic application of reactive intermediates to control stereochemistry. | Vicinal ketoesters in aldol and Mannich reactions for natural product synthesis. | The functional group arrangement allows for chelation or dipole control, leading to high diastereoselectivity. | beilstein-journals.org |

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for determining the stereochemistry of (alphaS,betaR)-configured compounds?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs), which differentiate stereoisomers. X-ray crystallography provides definitive confirmation by resolving spatial arrangements. Circular dichroism (CD) can supplement these methods for chiral centers in solution. Ensure purity via HPLC before analysis to avoid confounding signals .

Q. How can researchers design reproducible synthetic routes for this compoundconfigured compounds?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalysts, solvents) using design of experiments (DoE) to identify critical variables. Document step-by-step protocols with exact molar ratios, purification methods (e.g., column chromatography gradients), and characterization data (e.g., melting points, spectroscopic profiles). Cross-validate results with independent replicates and compare yields/purity across batches .

Q. Which analytical methods are suitable for quantifying (alphaS,betaR)- isomers in complex mixtures?

- Methodological Answer : Employ chiral HPLC or ultra-performance liquid chromatography (UPLC) with polar stationary phases to separate enantiomers. Validate methods using spiked samples with known concentrations. Pair with mass spectrometry (LC-MS) for structural confirmation. Statistical validation (e.g., R² > 0.99 for calibration curves) ensures precision .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for (alphaS,betaR)- compounds across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use multivariate regression to isolate stereochemical effects from other factors. Validate findings via orthogonal assays (e.g., in vitro binding vs. functional activity). Align interpretations with theoretical frameworks, such as structure-activity relationship (SAR) models, to contextualize discrepancies .

Q. What strategies ensure reproducibility of (alphaS,betaR)- compound data in interdisciplinary studies?

- Methodological Answer : Standardize protocols using platforms like protocols.io and share raw data via repositories (e.g., Zenodo, Figshare). Include detailed metadata (e.g., instrument calibration logs, solvent batch numbers). Perform inter-laboratory comparisons with blinded samples to detect systemic biases. Use version control for computational workflows (e.g., Git) .

Q. How can computational modeling predict the interactions of (alphaS,betaR)- isomers with biological targets?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate binding poses, prioritizing force fields that account for chiral centers. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Use molecular dynamics (MD) simulations to assess stability of predicted conformations over time .

Q. What experimental designs mitigate stability issues in (alphaS,betaR)- compounds under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Use factorial designs to test degradation pathways (e.g., oxidation, hydrolysis). Incorporate stabilizing excipients (e.g., antioxidants) and quantify degradation products via high-resolution MS. Report confidence intervals for degradation rates to inform storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.